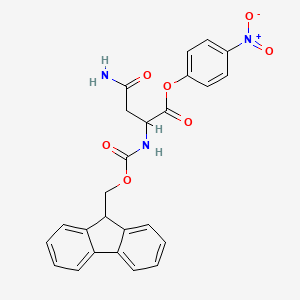
N-Fmoc-L-asparagine 4-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nα-Fluorenylmethyloxycarbonyl-L-asparagine 4-nitrophenyl ester, commonly referred to as Fmoc-Asn-ONp, is a derivative of the amino acid asparagine. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group serves as a protecting group for the amino terminus, while the 4-nitrophenyl ester facilitates the coupling reaction in peptide synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asn-ONp typically involves the protection of the amino group of asparagine with the Fmoc group, followed by the esterification of the carboxyl group with 4-nitrophenol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) .
Industrial Production Methods: Industrial production of Fmoc-Asn-ONp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-Asn-ONp primarily undergoes nucleophilic substitution reactions, where the 4-nitrophenyl ester is displaced by nucleophiles such as amines or alcohols. This reaction is crucial in peptide synthesis for forming peptide bonds .
Common Reagents and Conditions: Common reagents used in reactions involving Fmoc-Asn-ONp include bases like piperidine for Fmoc deprotection and coupling reagents such as DCC or DIC for esterification. The reactions are typically carried out in solvents like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions to prevent degradation of the Fmoc group .
Major Products: The major products formed from reactions involving Fmoc-Asn-ONp are peptides with the desired sequence. The Fmoc group is removed after the coupling reaction, leaving the free amino group available for further reactions .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Fmoc-Asn-ONp is used extensively in solid-phase peptide synthesis (SPPS) to create peptides and small proteins. Its stability and ease of removal make it an ideal protecting group for the amino terminus .
Biology: In biological research, peptides synthesized using Fmoc-Asn-ONp are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides serve as tools for understanding biological processes at the molecular level .
Medicine: In medicine, peptides synthesized using Fmoc-Asn-ONp are used in the development of peptide-based drugs and vaccines. These peptides can mimic natural proteins and modulate biological pathways, offering therapeutic potential for various diseases .
Industry: In the industrial sector, Fmoc-Asn-ONp is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and diagnostics .
Wirkmechanismus
The mechanism of action of Fmoc-Asn-ONp involves the protection of the amino group of asparagine with the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The 4-nitrophenyl ester facilitates the coupling reaction by acting as a leaving group, allowing the formation of peptide bonds. The Fmoc group is removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Fmoc-Asn-ONp include:
- Nα-Fluorenylmethyloxycarbonyl-L-asparagine (Fmoc-Asn-OH)
- Nα-Fluorenylmethyloxycarbonyl-Nγ-trityl-L-asparagine (Fmoc-Asn(Trt)-OH)
- Nα-Fluorenylmethyloxycarbonyl-L-glutamine (Fmoc-Gln-OH)
- Nα-Fluorenylmethyloxycarbonyl-Nγ-trityl-L-glutamine (Fmoc-Gln(Trt)-OH) .
Uniqueness: Fmoc-Asn-ONp is unique due to the presence of the 4-nitrophenyl ester, which enhances its reactivity in peptide coupling reactions. This makes it more efficient in forming peptide bonds compared to other Fmoc-protected amino acids without the ester group .
Eigenschaften
IUPAC Name |
(4-nitrophenyl) 4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O7/c26-23(29)13-22(24(30)35-16-11-9-15(10-12-16)28(32)33)27-25(31)34-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,29)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNFRQBESOZRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid;hydrochloride](/img/structure/B15284862.png)
![2-[(2-Amino-1-oxoethyl)amino]-3-(4-hydroxyphenyl)propanoic acid hydrate](/img/structure/B15284875.png)
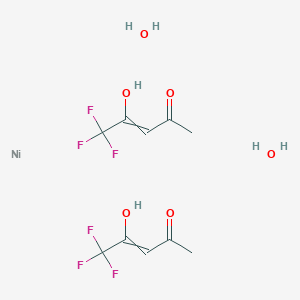
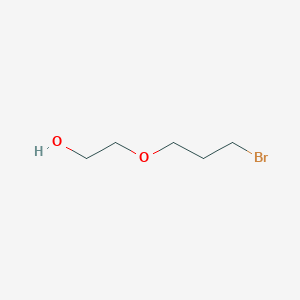
![tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate](/img/structure/B15284895.png)
![1-Benzyl-4-{[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B15284900.png)
![6-benzyl-5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B15284901.png)
![4-(4-chlorophenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B15284908.png)
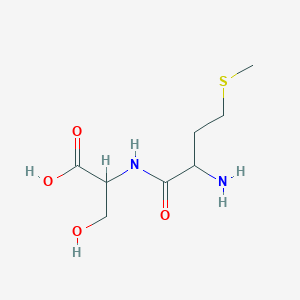
![4-[(3-Chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15284917.png)
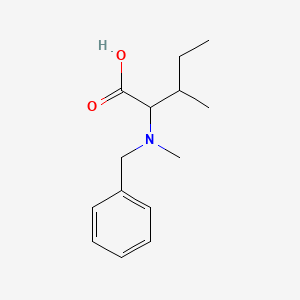
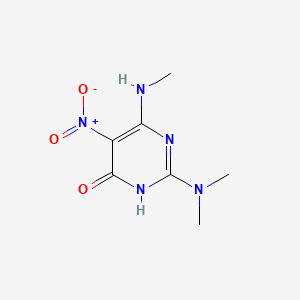

![4-[2-Amino-6-[(1R)-1-[4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]-4-pyrimidinyl]-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine](/img/structure/B15284955.png)
